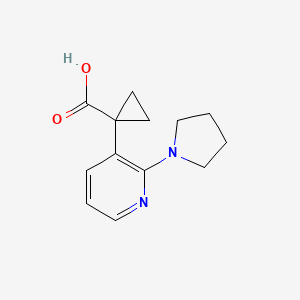
2,2'-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features both pyridine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of trimethylsilyl cyanide (TMSCN) at low temperatures. This reaction forms the key intermediate, which is then further reacted to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Used in the development of CDK2 inhibitors.
1H-pyrazolo[3,4-b]pyridine: Noted for its biomedical applications.
Uniqueness
2,2’-(3-(pyridin-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This duality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields.
属性
分子式 |
C12H9N5 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-[1-(cyanomethyl)-3-pyridin-3-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C12H9N5/c13-4-3-11-9-17(7-5-14)16-12(11)10-2-1-6-15-8-10/h1-2,6,8-9H,3,7H2 |
InChI 键 |
JOUNGGHMJCOVLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



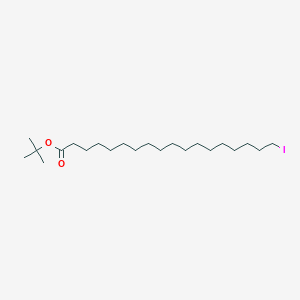

![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
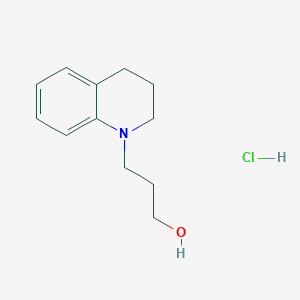
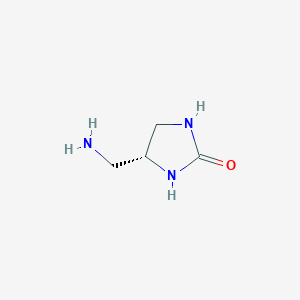
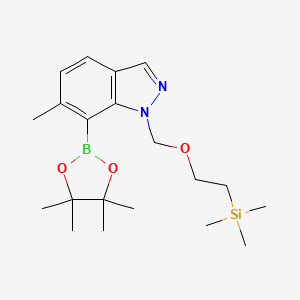

![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
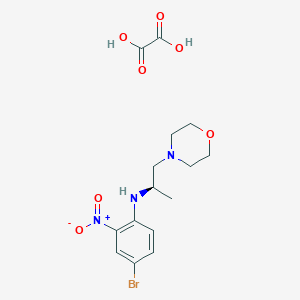
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate](/img/structure/B13348424.png)
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
